3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-
Description
The compound “3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” is a type of 1,2,4-triazole . Triazole rings have a ring structure consisting of three nitrogen atoms and two carbon atoms, and the nitrogen atoms are in non-consecutive positions . This compound was characterized by single crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of this compound was analyzed using single crystal X-ray diffraction and DFT and HF modeling techniques . The structure has crystallized in the orthorhombic space group Pna 2 1 . The planes of the triazole and benzyl rings in the molecule make dihedral angles of 46.14 (1) ο (C1-C6) and 43.89 (1) ο (C12-C17) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various techniques. The energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) was calculated as -4.95 eV . Potential energy surface (PES) analysis was performed by a semi-empirical method to determine the stable states of molecular structure and to compare them with XRD geometry .Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the known activities of 1,2,4-triazoles . Additionally, more detailed studies on its physical and chemical properties could provide valuable insights for its potential uses.
properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13-9(11-12-10(13)14)7-3-5-8(15-2)6-4-7/h3-6H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQFDIPJCAMXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156192 | |
Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-methoxyphenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-methoxyphenyl)-4-methyl- | |
CAS RN |
129521-49-9 | |
Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-methoxyphenyl)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129521499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-methoxyphenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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